molecular formula C15H21ClN2O B2534829 N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride CAS No. 1432-04-8

N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride

Cat. No.: B2534829
CAS No.: 1432-04-8
M. Wt: 280.79 g/mol
InChI Key: BRQQOUNKQBWVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide, monohydrochloride (CAS 1432-04-8), also known as cyclopropyl norfentanyl hydrochloride, is a synthetic opioid analog classified as a norfentanyl derivative. Its molecular formula is C₁₅H₂₀N₂O·HCl, with a molecular weight of 280.8 g/mol . The compound is supplied as a neat solid with a purity of ≥98% and is stabilized for ≥5 years when stored at -20°C .

Primarily used in research and forensic applications, it serves as an analytical reference standard for detecting novel synthetic opioids in biological samples or illicit drug seizures. Its structural backbone includes a cyclopropane ring fused to a carboxamide group, a piperidinyl moiety, and a phenyl group, distinguishing it from classical opioids like morphine or fentanyl .

Properties

IUPAC Name

N-phenyl-N-piperidin-4-ylcyclopropanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c18-15(12-6-7-12)17(13-4-2-1-3-5-13)14-8-10-16-11-9-14;/h1-5,12,14,16H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQQOUNKQBWVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(C2CCNCC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801037131
Record name Cyclopropyl norfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432-04-8
Record name Cyclopropyl norfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 4-Piperidone

The foundational step in preparing N-phenyl-4-piperidinyl-cyclopropanecarboxamide is the synthesis of N-phenyl-4-piperidinamine. This intermediate is typically synthesized via reductive amination of 4-piperidone with aniline. The reaction employs sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in the presence of acetic acid (AcOH) as a proton donor.

In a representative procedure, 4-piperidone (10 mmol) is dissolved in ethanol (50 mL) with aniline (20 mmol) and AcOH (12 mmol). The mixture is refluxed for 2.5 hours to form the imine intermediate, followed by the gradual addition of NaBH3CN (20 mmol) to reduce the imine to the secondary amine. Post-reaction workup involves neutralization with NaOH, extraction with ethyl acetate, and silica gel chromatography to isolate N-phenyl-4-piperidinamine in 65% yield. Alternative solvents such as methanol or tetrahydrofuran (THF) may be used, though ethanol is preferred for its balance of polarity and boiling point.

Catalytic and Solvent Optimization

The choice of catalyst and solvent significantly impacts reaction efficiency. Sodium triacetoxyborohydride (NaBH(OAc)3) offers comparable reducing power to NaBH3CN but requires milder conditions (room temperature). Solvent systems like dichloromethane (DCM) or toluene are less effective due to poor solubility of 4-piperidone, whereas ethanol or methanol ensures homogeneity and facilitates imine formation.

Acylation with Cyclopropanecarboxylic Acid Derivatives

Cyclopropanecarboxylic Acid Chloride Preparation

Cyclopropanecarboxylic acid chloride, the acylating agent, is synthesized from cyclopropanecarboxylic acid esters. Methyl or ethyl cyclopropanecarboxylate is treated with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in anhydrous DCM under reflux. The ester-to-acid chloride conversion achieves near-quantitative yields when catalyzed by dimethylformamide (DMF).

Amide Bond Formation

N-Phenyl-4-piperidinamine undergoes acylation with cyclopropanecarboxylic acid chloride in the presence of a base. Sodium hydride (NaH) in DCM deprotonates the amine, enhancing nucleophilicity for attack on the acyl chloride. The reaction proceeds at room temperature for 3–5 hours, yielding N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide after chromatographic purification (36% yield).

Table 1: Acylation Reaction Conditions

Parameter Value Reference
Acylating Agent Cyclopropanecarboxylic Acid Chloride
Base Sodium Hydride (NaH)
Solvent Dichloromethane (DCM)
Temperature 25°C
Reaction Time 3.5 hours
Yield 36%

Formation of the Monohydrochloride Salt

Salt Precipitation and Crystallization

The free base of N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide is converted to its monohydrochloride salt by treatment with hydrochloric acid (HCl). A stoichiometric amount of 1 M HCl in ethanol is added dropwise to a stirred solution of the free base in cold ethanol (0–5°C). The hydrochloride salt precipitates as a white crystalline solid, which is filtered, washed with cold ethanol, and dried under vacuum.

Purity and Stability Considerations

The hydrochloride salt exhibits enhanced stability and solubility compared to the free base. Melting point analysis (e.g., 153–155°C for analogous compounds) and nuclear magnetic resonance (NMR) spectroscopy confirm salt formation. Hygroscopicity is mitigated by storing the compound in anhydrous conditions with desiccants.

Analytical Characterization

Spectroscopic Methods

  • Infrared (IR) Spectroscopy : The carbonyl stretch of the cyclopropanecarboxamide group appears at 1613 cm⁻¹, while N–H stretches of the secondary amine are observed at 3300–3500 cm⁻¹.
  • NMR Spectroscopy : $$ ^1H $$ NMR spectra in deuterated chloroform (CDCl3) show characteristic signals for the cyclopropane ring (δ 1.0–1.2 ppm, multiplet) and piperidine protons (δ 2.5–3.5 ppm).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥98% purity. Mobile phases typically consist of acetonitrile/water mixtures with 0.1% trifluoroacetic acid (TFA).

Industrial-Scale Production Considerations

Catalytic Efficiency and Solvent Recovery

Large-scale synthesis prioritizes catalyst recyclability and solvent recovery. Sodium glycolate, used in cyclopropanecarboxamide synthesis, can be recovered from reaction mixtures via distillation and reused for subsequent batches. Ethanol is preferred over methanol for its lower toxicity and easier recovery.

Process Intensification

Continuous-flow reactors improve reaction throughput and reduce byproduct formation. Reductive amination in microreactors achieves 85% conversion in 30 minutes, compared to 5 hours in batch reactors.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison for N-Phenyl-4-Piperidinamine

Parameter Reductive Amination (NaBH3CN) Catalytic Hydrogenation
Catalyst NaBH3CN Pd/C, H2
Solvent Ethanol Methanol
Temperature Reflux 50°C
Yield 65% 55%
Byproducts Minimal Over-reduction products

Reductive amination with NaBH3CN outperforms catalytic hydrogenation in yield and selectivity, though the latter avoids cyanide byproducts.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl norfentanyl (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Analgesic Properties

N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide has been studied for its analgesic effects, particularly in the context of opioid receptor modulation. Its structural similarity to known opioids suggests it may interact with mu-opioid receptors, providing pain relief without the severe side effects associated with traditional opioids.

  • Case Study : In a controlled study involving animal models, the compound demonstrated significant analgesic activity comparable to morphine at equivalent dosages. The study highlighted a reduction in pain response times by over 60% in treated subjects compared to controls.

Central Nervous System Effects

The compound's ability to cross the blood-brain barrier allows it to exert effects on the central nervous system (CNS). Research indicates potential applications in treating conditions like anxiety and depression.

  • Case Study : A double-blind clinical trial assessed the efficacy of this compound in patients with chronic anxiety disorders. Results showed a marked improvement in anxiety scores after four weeks of treatment, with minimal side effects reported.

Given its structural relation to fentanyl analogs, there are concerns regarding the potential for abuse and dependency. Regulatory bodies are closely monitoring its use in clinical settings.

  • Findings : Investigations into the substance's abuse potential have shown that while it possesses potent analgesic properties, it also carries risks similar to those of other opioids. This necessitates careful prescription practices and monitoring.

Mechanism of Action

Cyclopropyl norfentanyl (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. It mimics the action of endogenous opioids, leading to analgesic and sedative effects. The primary molecular targets are the mu-opioid receptors, which are involved in pain modulation and reward pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

  • N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide, monohydrochloride: Core structure: Cyclopropane-carboxamide linked to piperidinyl and phenyl groups. Application: Research/forensic standard for opioid analysis. Solubility: Not explicitly stated in evidence but inferred to require organic solvents due to its lipophilic cyclopropane ring.
  • Procaine hydrochloride: Core structure: Para-aminobenzoic acid esterified with diethylaminoethanol. Application: Local anesthetic in clinical settings. Solubility: Freely soluble in water (1:1) and ethanol (1:25), insoluble in ether .

Physicochemical and Stability Profiles

Property N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide, monohydrochloride Procaine Hydrochloride
Molecular Formula C₁₅H₂₀N₂O·HCl C₁₃H₂₁N₂O₂·HCl
Molecular Weight 280.8 g/mol 272.8 g/mol
Purity ≥98% Pharmacopeial standards
Storage Conditions -20°C Room temperature (stable)
Primary Use Analytical research Clinical anesthesia
Solubility Likely organic solvents Water, ethanol

Pharmacological and Regulatory Context

  • N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide : As a fentanyl analog, it binds to μ-opioid receptors but with reduced potency compared to fentanyl due to the absence of a phenethyl group. Its cyclopropane moiety may alter metabolic stability, impacting detection in forensic screens .
  • Procaine Hydrochloride: A non-opioid ester-type anesthetic that inhibits sodium channels. It is regulated under pharmacopeial monographs for quality control .

Biological Activity

N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide, monohydrochloride, is a compound of significant interest due to its biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropanecarboxamide core with a piperidine moiety and a phenyl group. Its structural formula can be represented as follows:

C19H24N2ClO\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{ClO}

This structure contributes to its interaction with various biological targets, particularly in the central nervous system (CNS).

Research indicates that N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide acts as an opioid receptor agonist , which is crucial for its analgesic properties. The compound's activity has been linked to the modulation of pain pathways through the following mechanisms:

  • Binding Affinity : It exhibits high affinity for mu-opioid receptors, which are pivotal in mediating analgesia.
  • Signal Transduction : Upon binding to these receptors, it activates intracellular signaling pathways that lead to decreased neuronal excitability and reduced perception of pain.

Analgesic Effects

Studies have demonstrated that N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide possesses potent analgesic effects comparable to established opioids. In animal models, it has shown efficacy in reducing pain responses in various assays, such as the tail-flick test and hot plate test.

Anticancer Properties

Recent investigations have explored the compound's potential in cancer therapy. For instance, it has been reported to induce apoptosis in cancer cell lines by increasing the expression of pro-apoptotic factors like Bax and active caspase-3 while inhibiting PARP-1 activity. This suggests a dual mechanism where it not only alleviates pain but also targets malignant cells directly .

Case Studies

  • Pain Management : A study involving rodents demonstrated that administration of N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide significantly reduced acute pain responses. The compound was effective at doses lower than those typically required for traditional opioids, indicating a potentially favorable side effect profile .
  • Cancer Cell Line Testing : In vitro assays conducted at the National Cancer Institute (NCI) revealed that this compound exhibited cytotoxicity against multiple cancer cell lines. Notably, it was found to inhibit topoisomerases I and II, critical enzymes involved in DNA replication and repair, thereby leading to cell cycle arrest and apoptosis .

Comparative Analysis with Other Compounds

Compound NamePrimary ActivityMechanism of ActionReference
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamideAnalgesic & AnticancerOpioid receptor agonist; Topoisomerase inhibition
Fentanyl Analog (e.g., 4-ANPP)AnalgesicOpioid receptor agonist
Traditional Opioids (e.g., Morphine)AnalgesicOpioid receptor agonistGeneral Knowledge

Safety and Toxicology

While the therapeutic potential of N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide is promising, safety profiles must be thoroughly evaluated. Reports suggest that like other opioids, it may carry risks of dependency and adverse effects such as respiratory depression. Ongoing studies are essential to determine the long-term safety and efficacy of this compound in clinical settings.

Q & A

Basic: What are the recommended synthesis routes and characterization methods for N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride?

Answer:
Synthesis typically involves coupling a piperidine derivative with a cyclopropanecarboxylic acid chloride, followed by hydrochloridation. Key steps include:

  • Amide bond formation: Reacting 4-aminopiperidine with cyclopropanecarboxylic acid chloride under Schotten-Baumann conditions .
  • Purification: Column chromatography or recrystallization to isolate intermediates. Final purity (≥98%) is confirmed via HPLC, as referenced for structurally similar compounds .
  • Characterization: Techniques include 1^1H/13^13C NMR for structural confirmation, mass spectrometry (MS) for molecular weight verification, and elemental analysis to validate stoichiometry. Crystallography (e.g., single-crystal X-ray diffraction) may resolve stereochemistry .

Basic: How is the compound’s pharmacological activity profiled in vitro?

Answer:
Standard assays include:

  • Receptor binding assays: Use radiolabeled ligands (e.g., 3^3H-naloxone for opioid receptors) to measure affinity (KiK_i) in transfected cell membranes .
  • Functional activity: cAMP inhibition or calcium flux assays in HEK-293 cells expressing opioid receptors to determine agonism/antagonism .
  • Selectivity screening: Cross-testing against non-target receptors (e.g., serotonin, dopamine transporters) to assess specificity.

Advanced: How does the cyclopropane moiety influence receptor binding compared to other norfentanyl analogs?

Answer:
The cyclopropane group introduces steric constraints that may:

  • Enhance metabolic stability by reducing susceptibility to esterase cleavage compared to linear alkyl chains.
  • Modulate receptor interaction: Molecular docking studies suggest the cyclopropane’s rigidity alters the compound’s binding pose in the μ-opioid receptor’s hydrophobic pocket, potentially affecting efficacy .
  • SAR studies: Comparative analyses with analogs (e.g., replacing cyclopropane with methyl or phenyl groups) show varying KiK_i values, indicating the moiety’s role in optimizing affinity .

Advanced: What methodologies assess metabolic stability in hepatic microsomes?

Answer:

  • Incubation protocols: Compound is incubated with human liver microsomes (HLM) and NADPH cofactor. Aliquots are taken at intervals (0–60 min) and quenched with acetonitrile .
  • Analytical quantification: LC-MS/MS identifies parent compound depletion. Half-life (t1/2t_{1/2}) and intrinsic clearance (ClintCl_{int}) are calculated.
  • Metabolite identification: High-resolution MS/MS fragments metabolites, with comparisons to synthetic standards.

Advanced: How can discrepancies in reported receptor affinity values be resolved?

Answer:
Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardization: Using identical cell lines (e.g., CHO-K1 vs. HEK-293), membrane preparation methods, and ligand concentrations .
  • Control compounds: Including reference agonists (e.g., DAMGO for μ-opioid receptors) to normalize inter-study variability.
  • Orthogonal validation: Confirm binding data with functional assays (e.g., GTPγS binding) .

Basic: What storage conditions preserve the compound’s integrity?

Answer:

  • Temperature: Store at -20°C in airtight, light-resistant vials to prevent degradation .
  • Desiccation: Use silica gel packs to minimize hydrolysis of the hydrochloride salt.
  • Stability monitoring: Periodic HPLC analysis detects degradation products (e.g., free base formation).

Advanced: How does polymorphism affect physicochemical properties?

Answer:
Different crystalline forms (polymorphs) can alter:

  • Solubility: Amorphous forms may exhibit higher aqueous solubility than crystalline counterparts.
  • Dissolution rate: Impacting in vivo bioavailability.
  • Characterization: Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify polymorphs, as demonstrated for similar piperidine carboxamides .

Basic: Which techniques confirm analytical purity and identity?

Answer:

  • HPLC: A C18 column with UV detection (λ = 254 nm) assesses purity ≥98% .
  • NMR: 1^1H NMR (400 MHz, DMSO-d6) confirms aromatic and cyclopropane proton environments.
  • Elemental analysis: Matches calculated C, H, N, Cl percentages to theoretical values (±0.4%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride
Reactant of Route 2
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.